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molecular formula C5H5F3N2S B8552945 2-Thiazolamine, 5-(2,2,2-trifluoroethyl)-

2-Thiazolamine, 5-(2,2,2-trifluoroethyl)-

Cat. No. B8552945
M. Wt: 182.17 g/mol
InChI Key: PJQGGIUMPBHBPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07875639B2

Procedure details

A mixture of 4,4,4-trifluorobutyraldehyde (Matrix), pyrrolidine, p-toluenesulfonic acid monohydrate, sulfur and cyanamide were processed using the method described in Example 136A to obtain the title compound. MS (ESI+) m/z 183 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:8])([F:7])[CH2:3][CH2:4][CH:5]=O.N1CCCC1.O.C1(C)C=CC([S:21](O)(=O)=O)=CC=1.[S].[N:27]#[C:28][NH2:29]>>[F:1][C:2]([F:8])([F:7])[CH2:3][C:4]1[S:21][C:28]([NH2:29])=[N:27][CH:5]=1 |f:2.3,^3:25|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CCC=O)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(CC1=CN=C(S1)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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